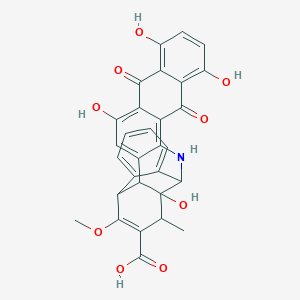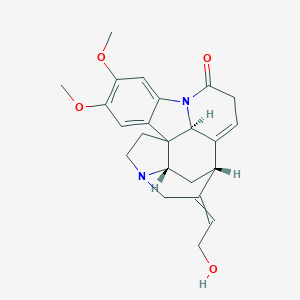
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium, also known as EtSeCl, is a selenium-containing compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and molecular biology.
Wirkmechanismus
The mechanism of action of 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium involves its ability to interact with cellular components, particularly proteins and enzymes. 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This modification can result in the inhibition of enzyme activity or the induction of apoptosis in cancer cells. Additionally, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium can modulate redox signaling pathways by altering the activity of redox-sensitive transcription factors.
Biochemical and Physiological Effects:
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of enzyme activity, and the modulation of gene expression. These effects are the result of the compound's ability to interact with cellular components, particularly proteins and enzymes. In cancer cells, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium induces apoptosis by disrupting mitochondrial function and increasing oxidative stress. In enzyme inhibition, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium inhibits the activity of glutathione peroxidase, leading to the accumulation of reactive oxygen species (ROS) and the induction of oxidative stress. In redox signaling, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium modulates the activity of redox-sensitive transcription factors, leading to the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has several advantages for use in lab experiments, including its high potency, selectivity, and stability. Additionally, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium can be easily synthesized and purified, making it a cost-effective option for research. However, there are also some limitations to the use of 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium in lab experiments. For example, the compound can be toxic at high concentrations, and its effects on non-target proteins and enzymes are not well understood. Additionally, the compound's stability in various experimental conditions, such as pH and temperature, needs to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium. First, the compound's effects on non-target proteins and enzymes need to be further investigated to determine its specificity and selectivity. Second, the compound's stability in various experimental conditions needs to be studied to determine its suitability for use in different experimental settings. Third, the compound's potential as a therapeutic agent for cancer treatment and enzyme inhibition needs to be further explored in preclinical and clinical studies. Finally, the compound's potential as a modulator of redox signaling pathways needs to be investigated in more detail to determine its role in the regulation of gene expression.
Synthesemethoden
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium can be synthesized by reacting 5-ethylamino-9-diethylaminobenzo(a)phenoxazinium with selenium dioxide in the presence of an acid catalyst. This reaction results in the formation of 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been used in various scientific research applications, including cancer treatment, enzyme inhibition, and redox signaling. In cancer treatment, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been shown to induce apoptosis in cancer cells by increasing oxidative stress and disrupting mitochondrial function. In enzyme inhibition, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been used as a potent inhibitor of glutathione peroxidase, an enzyme that plays a critical role in the cellular defense against oxidative stress. In redox signaling, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been shown to modulate the activity of redox-sensitive transcription factors, which are involved in the regulation of gene expression.
Eigenschaften
CAS-Nummer |
136825-97-3 |
|---|---|
Produktname |
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium |
Molekularformel |
C22H25ClN3Se |
Molekulargewicht |
445.9 g/mol |
InChI |
InChI=1S/C22H25N3Se.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14,23-24H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SRQQJJNTFGRJAM-UHFFFAOYSA-M |
SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)NC4=C([Se+]2)C=C(C=C4)N(CC)CC.[Cl-] |
Kanonische SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)NC4=C([Se+]2)C=C(C=C4)N(CC)CC.[Cl-] |
Synonyme |
5- ethylamino-9-diethylaminobenzo(a)phenoselenazinium 5-ethylamino-9-diethylamino-benzo(a)phenoselenazinium chloride EtNBSe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)



![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)